Dexibuprofen Lysine

Description

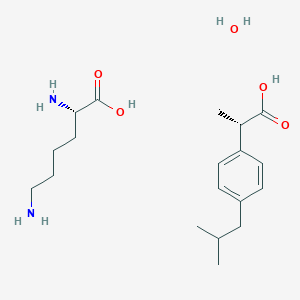

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGIZCLYTDPXEP-LQDNOSPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141505-32-0 | |

| Record name | Dexibuprofen lysine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEXIBUPROFEN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T179MT9211 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexibuprofen Lysine's Mechanism of Action on Cyclooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexibuprofen, the S(+)-enantiomer of ibuprofen, is the pharmacologically active form of this widely used non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects, including analgesia, anti-inflammatory, and antipyretic actions, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. Dexibuprofen lysine (B10760008) is a salt formulation designed to enhance the solubility and absorption rate of dexibuprofen, leading to a faster onset of action. This technical guide provides an in-depth exploration of the core mechanism of action of dexibuprofen lysine on cyclooxygenase enzymes, detailing its inhibitory effects, the experimental protocols used to determine its activity, and the associated signaling pathways. While direct comparative inhibitory data for this compound versus dexibuprofen at the enzymatic level is limited, it is understood that the active inhibitory component is the dexibuprofen molecule itself.

Introduction to Cyclooxygenase and Prostaglandin (B15479496) Synthesis

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids such as prostaglandins, thromboxanes, and prostacyclins.[1][2] These eicosanoids are crucial signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[1]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation.[1] The prostanoids produced by COX-2 are key mediators of the inflammatory response, pain, and fever.

Mechanism of Action of Dexibuprofen on Cyclooxygenase

Dexibuprofen, like other traditional NSAIDs, exerts its therapeutic effects by inhibiting the activity of both COX-1 and COX-2 enzymes. It acts as a competitive inhibitor, binding to the active site of the COX enzyme and preventing arachidonic acid from accessing it. This blockage of the active site halts the synthesis of PGH2 and, consequently, the production of downstream prostanoids.

The S(+)-enantiomer, dexibuprofen, is significantly more potent in inhibiting COX enzymes compared to the R(-)-enantiomer of ibuprofen. While some in vivo conversion of the R(-)-enantiomer to the S(+)-enantiomer can occur, the direct administration of dexibuprofen ensures a more immediate and consistent therapeutic effect.

The role of this compound is primarily pharmacokinetic. The lysine salt dramatically increases the aqueous solubility of dexibuprofen, leading to faster dissolution and absorption from the gastrointestinal tract. This results in quicker attainment of therapeutic plasma concentrations and a more rapid onset of analgesic effects compared to standard dexibuprofen. However, once absorbed, the active pharmacological entity is the dexibuprofen molecule, which then interacts with the COX enzymes. Subsequent studies have indicated no significant statistical differences in the overall therapeutic effect between the lysine salt and standalone ibuprofen, with the primary advantage of the lysine salt being its faster onset of action.

Quantitative Data: Inhibition of COX-1 and COX-2

The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for dexibuprofen can vary depending on the specific assay system, enzyme source (e.g., purified enzyme, whole blood), and experimental conditions.

| Inhibitor | Target Enzyme | IC50 (µM) | Assay System |

| Dexibuprofen (S-(+)-Ibuprofen) | COX-1 | 2.1 | Purified Enzyme |

| Dexibuprofen (S-(+)-Ibuprofen) | COX-2 | 1.6 | Purified Enzyme |

| Ibuprofen (racemic) | COX-1 | 12 | Human Peripheral Monocytes |

| Ibuprofen (racemic) | COX-2 | 80 | Human Peripheral Monocytes |

Note: Data compiled from multiple sources. It is important to note that IC50 values can vary significantly between different experimental setups.

Signaling Pathway and Experimental Workflow Diagrams

Prostaglandin Synthesis and Inhibition by Dexibuprofen

Caption: Prostaglandin synthesis pathway and its inhibition by dexibuprofen.

Experimental Workflow for Determining COX Inhibition (IC50)

Caption: General workflow for determining the IC50 of dexibuprofen on COX enzymes.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a generalized method for determining the IC50 of this compound against purified COX-1 and COX-2 enzymes using a fluorometric assay. Commercial kits are available that provide many of the necessary reagents and detailed instructions.

5.1. Materials:

-

Purified human or ovine recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Fluorometric probe (e.g., a probe that detects Prostaglandin G2)

-

96-well opaque microplates

-

Fluorescence plate reader

5.2. Method:

-

Reagent Preparation:

-

Reconstitute lyophilized COX enzymes in an appropriate buffer as per the manufacturer's instructions. Keep on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions to cover a range of concentrations.

-

Prepare working solutions of arachidonic acid and the fluorometric probe in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to designated wells:

-

Enzyme Control: Assay buffer, heme, and COX enzyme.

-

Inhibitor Control: Assay buffer, heme, COX enzyme, and a known concentration of the positive control inhibitor.

-

Test Wells: Assay buffer, heme, COX enzyme, and varying concentrations of this compound.

-

Blank Wells: Assay buffer and heme (no enzyme).

-

-

-

Inhibitor Incubation:

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Conclusion

This compound's mechanism of action on cyclooxygenase is centered on the competitive inhibition of both COX-1 and COX-2 by the dexibuprofen molecule. This inhibition blocks the synthesis of prostanoids, which are key mediators of inflammation, pain, and fever. The lysine salt formulation serves to enhance the pharmacokinetic profile of dexibuprofen, allowing for more rapid absorption and a faster onset of therapeutic effects. The quantitative assessment of COX inhibition, typically through the determination of IC50 values using in vitro assays, is crucial for characterizing the potency of dexibuprofen. The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals to further investigate and understand the intricate interactions between dexibuprofen and the cyclooxygenase enzymes.

References

A Technical Guide to the Synthesis and Characterization of Dexibuprofen Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dexibuprofen Lysine (B10760008), the lysine salt of the active (S)-(+)-enantiomer of ibuprofen (B1674241). Dexibuprofen exhibits a more favorable pharmacological profile compared to racemic ibuprofen, and its formulation as a lysine salt enhances its solubility and dissolution rate. This document details a synthetic protocol, analytical characterization methods, and the mechanism of action, presenting quantitative data in structured tables and visualizing key processes with diagrams as required.

Physicochemical Properties

Dexibuprofen Lysine is a salt formed between the acidic drug dexibuprofen and the basic amino acid L-lysine.[1] This salt formation significantly increases the aqueous solubility of dexibuprofen, which is practically insoluble in water.[1]

| Property | Value | Reference |

| IUPAC Name | L-lysine compound with (S)-2-(4-isobutylphenyl)propanoic acid (1:1) | [2] |

| Molecular Formula | C₁₉H₃₂N₂O₄ (anhydrous) | [2] |

| C₁₉H₃₄N₂O₅ (hydrate) | [] | |

| Molecular Weight | 352.48 g/mol (anhydrous) | |

| 370.48 g/mol (hydrate) | ||

| Melting Point | 180-182 °C | |

| Appearance | White or off-white crystalline powder |

Synthesis of this compound

The synthesis of this compound is achieved through the resolution of racemic ibuprofen via diastereomeric salt formation with a chiral resolving agent, in this case, (S)-lysine. A common method employed is preferential crystallization.

Experimental Protocol: Preferential Crystallization

This method is based on the differential solubility of the two diastereomeric salts: (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine.

Materials:

-

Racemic (R,S)-Ibuprofen

-

(S)-Lysine monohydrate

-

Ethanol

-

Purified Water

Procedure:

-

Preparation of the Salt Solution: A solution of racemic ibuprofen is prepared in an aqueous-organic solvent mixture, such as 97:3 (v/v) ethanol/water. Concurrently, (S)-lysine monohydrate is dissolved in water. The two solutions are then combined.

-

Saturation and Seeding: The mixture is agitated to ensure the dissolution of both reactants and the formation of the diastereomeric salts in solution. The solution is then cooled to induce supersaturation. To initiate preferential crystallization, the supersaturated solution is seeded with crystals of pure (S)-ibuprofen-(S)-lysine.

-

Crystallization and Isolation: The solution is maintained at a controlled temperature (e.g., 23°C) to allow for the selective crystallization of the (S)-ibuprofen-(S)-lysine salt.

-

Harvesting and Purification: The crystalline product is harvested by filtration or centrifugation. The collected crystals are washed with a cold aqueous-organic solvent to remove any adhering mother liquor containing the more soluble (R)-ibuprofen-(S)-lysine salt.

-

Drying: The purified crystals of this compound are dried under appropriate conditions to yield a product with high optical purity (>98%).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and quality. The following analytical techniques are typically employed.

Spectroscopic Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the protons of both dexibuprofen and lysine moieties. The integration of the signals can be used to confirm the 1:1 stoichiometry. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in dexibuprofen and lysine. |

| FT-IR | Identification of functional groups. | Characteristic absorption bands for O-H (carboxylic acid), N-H (amine), C=O (carbonyl), and aromatic C-H stretches. The formation of the salt can be confirmed by the shift in the carbonyl stretching frequency. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show the molecular ions corresponding to dexibuprofen and lysine. |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a key analytical tool for assessing the purity and enantiomeric excess of this compound.

Experimental Protocol: HPLC for Purity and Assay

A reversed-phase HPLC method can be utilized for the quantitative determination of this compound.

-

Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.5% triethylamine, pH 7.5, or methanol (B129727) and phosphate (B84403) buffer, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 222 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a 1:1 mixture of water and methanol).

| HPLC Method Parameters | |

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220-222 nm |

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

To determine the enantiomeric purity of the synthesized dexibuprofen, a chiral HPLC method is necessary. This typically involves a chiral stationary phase that can differentiate between the (S)- and (R)-enantiomers.

-

Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.

-

Mobile Phase: A non-polar mobile phase, often a mixture of hexane (B92381) and an alcohol (e.g., isopropanol), sometimes with a small amount of an acidic or basic modifier.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

Other Characterization Techniques

-

Melting Point Analysis: To determine the melting range of the synthesized compound, which is an indicator of purity.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, O) of the synthesized salt.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Dexibuprofen, the active component of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibition of the COX-2 enzyme is primarily responsible for the therapeutic effects of NSAIDs, while the inhibition of COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract.

References

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Dexibuprofen Lysine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dexibuprofen, the S(+)-enantiomer of ibuprofen (B1674241), is the pharmacologically active component responsible for the analgesic, anti-inflammatory, and antipyretic properties of the racemic mixture.[1][2] As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[1][3] The formulation of dexibuprofen with lysine (B10760008), an essential amino acid, aims to enhance the physicochemical properties of the drug, primarily by increasing its aqueous solubility.[4] This modification facilitates a more rapid dissolution and absorption from the gastrointestinal tract, leading to a faster onset of therapeutic action, which is particularly advantageous for acute pain management. This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic profile of Dexibuprofen Lysine, detailing its mechanism of action, metabolic fate, and the experimental methodologies used for its evaluation.

Pharmacodynamic Profile

Mechanism of Action: COX Inhibition

The therapeutic effects of dexibuprofen are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting COX enzymes, dexibuprofen reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms. Dexibuprofen is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.

COX Selectivity

While dexibuprofen inhibits both COX isoforms, some studies suggest it may exhibit a degree of selectivity towards COX-2. The clinical significance of this selectivity is that a more targeted inhibition of COX-2 is associated with potent anti-inflammatory effects, while the inhibition of COX-1 is linked to potential gastrointestinal side effects. Ibuprofen is generally classified as a non-selective NSAID. The kinetic behavior of NSAIDs in inhibiting COX isoforms is complex, with some, like ibuprofen, exhibiting classic competitive inhibition.

Pharmacokinetic Profile

The lysine salt of dexibuprofen significantly influences its pharmacokinetic properties, particularly absorption, by enhancing its dissolution rate. Once absorbed, the compound dissociates, and the pharmacokinetics are primarily those of dexibuprofen.

Absorption

This compound is characterized by its rapid absorption from the gastrointestinal tract. The increased water solubility of the lysine salt leads to a faster dissolution compared to ibuprofen acid, resulting in significantly shorter times to reach maximum plasma concentrations (t-max) and often higher peak plasma concentrations (Cmax). Studies comparing ibuprofen lysinate to ibuprofen acid have consistently shown that the lysine salt formulation produces peak plasma concentrations earlier. For instance, one study noted a mean t-max of 45 minutes for ibuprofen lysine. Food can delay the time to reach maximum concentration but does not significantly affect the overall extent of absorption (AUC).

Distribution

Following absorption, ibuprofen is extensively bound to plasma proteins, with binding reported to be as high as 99%. This high degree of protein binding influences the volume of distribution and the concentration of free, active drug available to exert its pharmacological effect.

Metabolism

Ibuprofen is metabolized in the liver into several inactive metabolites. The main metabolic pathways involve hydroxylation and carboxylation of the isobutyl side chain. Racemic ibuprofen undergoes extensive stereospecific interconversion of the inactive R-enantiomer to the active S-enantiomer (dexibuprofen) in vivo. Since this compound already provides the active S-enantiomer, this conversion step is not necessary.

Excretion

The metabolites of ibuprofen, along with a very small amount of unchanged drug, are eliminated primarily through the kidneys within 24 hours of administration.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for dexibuprofen and ibuprofen lysine from various clinical studies.

Table 1: Pharmacokinetic Parameters of Dexibuprofen Film-Coated Tablets in Healthy Volunteers

| Parameter | 200 mg Dose | 400 mg Dose |

|---|---|---|

| t-max (hours) | 2.1 | 2.2 |

| Cmax (µg/mL) | 12.4 | 12.0 (dose-adjusted) |

| AUC(0-12h) (µg·h/mL) | 49.2 | 48.2 (dose-adjusted) |

| AUC(0-inf) (µg·h/mL) | 50.5 | 49.2 (dose-adjusted) |

Data sourced from a single-dose, crossover study in 16 healthy male volunteers.

Table 2: Pharmacokinetic Parameters of Ibuprofen Lysine vs. Ibuprofen Acid

| Formulation | t-max | Cmax | Note |

|---|---|---|---|

| Ibuprofen Lysine | Significantly Shorter | Significantly Higher | Faster dissolution rate is the likely cause. |

| Ibuprofen Acid | Longer | Lower | Slower absorption post-oral administration. |

Data reflects comparative findings from studies in healthy male volunteers.

Table 3: Absolute Bioavailability of Ibuprofen from Ibuprofen Lysine

| Parameter | Value |

|---|---|

| Dose (Oral) | 500 mg Ibuprofen Lysine |

| Cmax (µg/mL) | 31.0 |

| t-max (min) | 45 |

| Absolute Bioavailability | 102.7% |

Data from a study in 8 healthy male volunteers, indicating complete absorption.

Experimental Protocols

Bioavailability Study of Dexibuprofen Tablets

-

Objective: To compare the pharmacokinetic properties of 200 mg and 400 mg dexibuprofen film-coated tablets.

-

Study Design: A single-dose, randomized, two-period crossover study.

-

Subjects: 16 healthy male volunteers.

-

Drug Administration: Subjects received a single oral dose of either the 200 mg or 400 mg dexibuprofen tablet in each study period, separated by a washout period.

-

Sampling: Blood samples were collected at predetermined time points to measure plasma concentrations of dexibuprofen.

-

Analytical Method: Plasma concentrations were likely determined using a validated High-Performance Liquid Chromatography (HPLC) method, a standard for quantifying NSAIDs in biological matrices.

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, t-max, AUC(0-12h), and AUC(0-infinity). Bioequivalence was assessed using the "2 one-sided t-tests" procedure.

Comparative Bioavailability of Ibuprofen Lysinate vs. Ibuprofen Acid

-

Objective: To investigate the pharmacokinetic differences between ibuprofen administered as a lysine salt versus its acid form.

-

Study Design: Crossover study design.

-

Subjects: Eight young, healthy male volunteers.

-

Drug Administration: Subjects received oral doses of ibuprofen lysinate or ibuprofen acid, both after overnight fasting and following a standardized breakfast, with appropriate washout periods.

-

Key Findings: The study demonstrated that ibuprofen lysinate resulted in significantly earlier and higher peak plasma concentrations compared to ibuprofen acid under both fasting and fed conditions, attributed to the faster dissolution rate of the lysine salt.

Conclusion

This compound represents a strategic formulation that leverages the enhanced solubility of the lysine salt to improve the pharmacokinetic profile of dexibuprofen, the therapeutically active enantiomer of ibuprofen. The primary advantage is a more rapid absorption and a faster onset of action, making it a valuable option for the treatment of acute pain and inflammation. Its pharmacodynamic mechanism is rooted in the well-established inhibition of COX-1 and COX-2 enzymes. The comprehensive data indicates complete bioavailability and a predictable pharmacokinetic profile, supporting its clinical utility for researchers and drug development professionals seeking effective and rapid-acting analgesic and anti-inflammatory agents.

References

- 1. What is the mechanism of Dexibuprofen? [synapse.patsnap.com]

- 2. Comparative Pharmacokinetics and Safety Studies of Dexibuprofen Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. What is the mechanism of Ibuprofen Lysine? [synapse.patsnap.com]

Dexibuprofen Lysine: A Technical Guide to Aqueous and Organic Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dexibuprofen lysine (B10760008) in both aqueous and organic solvents. Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen (B1674241), is a non-steroidal anti-inflammatory drug (NSAID) that exhibits greater potency and a potentially better safety profile than its racemic counterpart. However, as a Biopharmaceutics Classification System (BCS) Class II drug, dexibuprofen itself has low aqueous solubility, which can limit its dissolution rate and bioavailability. The formation of a lysine salt is a common strategy to enhance the aqueous solubility of poorly soluble acidic drugs like dexibuprofen. This guide consolidates available data on the solubility of dexibuprofen lysine, provides detailed experimental protocols for its determination, and offers insights for formulation development.

Physicochemical Properties and Solubility Profile

Dexibuprofen is practically insoluble in water, with a reported aqueous solubility of approximately 51-68 µg/mL[1][2]. The lysine salt of ibuprofen is known to be more water-soluble than the free acid form[3]. While specific quantitative solubility data for this compound across a wide range of solvents is not extensively published in a consolidated format, its solubility characteristics can be inferred from available literature and the properties of similar compounds. This compound is soluble in Dimethyl Sulfoxide (DMSO)[]. For cell culture applications, stock solutions are often prepared in organic solvents like DMSO or ethanol[5]. The formation of this compound for crystallization is described in aqueous-organic solvent mixtures, particularly ethanol/water, indicating its solubility in such systems.

Table 1: Quantitative Solubility Data for Dexibuprofen (Parent Compound)

While specific data for the lysine salt is sparse, the following table summarizes the reported solubility of the parent compound, dexibuprofen, in various aqueous media. This serves as a baseline for understanding the solubility enhancement achieved with the lysine salt.

| Solvent/Medium | Temperature (°C) | Solubility | Reference |

| Pure Water | Not Specified | 51.0 ± 2.0 µg/mL | |

| Distilled Water | Not Specified | 0.0684 mg/mL | |

| pH 1.2 Buffer | Not Specified | Low | |

| pH 6.8 Buffer | Not Specified | Moderately Increased |

Note: The solubility of this compound is expected to be significantly higher in aqueous media compared to the values listed for the parent compound.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for pre-formulation studies and the development of robust dosage forms. The following sections detail the methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate (B84403) buffer pH 7.4, ethanol, methanol (B129727), DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for quantification.

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is necessary to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of dexibuprofen in the diluted supernatant using a validated analytical method, such as HPLC-UV.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is recommended for the accurate quantification of dexibuprofen in solubility studies.

Instrumentation and Conditions (Example):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10-20 µL.

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) should also be determined.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While dexibuprofen's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, a signaling pathway diagram is not directly applicable to the topic of solubility. However, the logical relationship between the physicochemical properties of dexibuprofen and the rationale for creating its lysine salt can be visualized.

Conclusion

The conversion of dexibuprofen to its lysine salt is a key strategy to overcome the solubility limitations of the parent drug. This technical guide has provided an overview of the available solubility information, detailed experimental protocols for its determination, and a visual representation of the underlying principles. For researchers and drug development professionals, a thorough understanding of the solubility of this compound is fundamental for the successful design and development of effective and bioavailable pharmaceutical formulations. Further studies to generate comprehensive, quantitative solubility data of this compound in a variety of pharmaceutically relevant solvents would be of significant value to the field.

References

Unveiling the Solid-State Landscape of Dexibuprofen Lysine: A Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical solid-state properties of dexibuprofen lysine (B10760008), the lysine salt of the active S-(+)-enantiomer of ibuprofen. Understanding the crystal structure and polymorphic behavior of this active pharmaceutical ingredient (API) is paramount for ensuring its stability, bioavailability, and manufacturability. This document provides a comprehensive overview of the known crystalline forms, methodologies for their characterization, and the underlying principles of polymorphism in this important non-steroidal anti-inflammatory drug (NSAID).

Introduction to the Crystalline State of Dexibuprofen Lysine

Dexibuprofen, the pharmacologically active enantiomer of ibuprofen, is a BCS Class II drug characterized by low solubility and high permeability. The formation of a salt with the amino acid L-lysine is a common strategy to enhance its aqueous solubility and dissolution rate, thereby improving its bioavailability. The resulting compound, this compound, is a crystalline solid, and like many pharmaceutical salts, it can exist in different crystal lattices, a phenomenon known as polymorphism. These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, stability, and mechanical properties, all of which can have a significant impact on the drug's performance and manufacturability.

A patent for the formation and resolution of (S)-ibuprofen-(S)-lysine describes the crystallization of both a monohydrate and an anhydrous form, confirming the existence of polymorphism in this compound[1]. The formation of either the monohydrate or the anhydrous form is dependent on the concentration of water in the aqueous-organic solvent mixture used for crystallization[1].

Physicochemical and Crystallographic Data

Table 1: Physicochemical Properties of Dexibuprofen and its Lysine Salt

| Property | Dexibuprofen (unprocessed) | Dexibuprofen (nanocrystals) | This compound |

| Melting Point (°C) | 52.5[2] | 50[2][3] | 180-182 |

| Aqueous Solubility | 51.0 ± 2.0 µg/mL | 270.0 ± 3.5 µg/mL | Soluble in DMSO |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ | C₁₉H₃₂N₂O₄ |

| Molecular Weight ( g/mol ) | 206.28 | 206.28 | 352.48 |

Table 2: Illustrative Crystallographic Data for a Racemic Ibuprofen Amine Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 17.578(8) |

| b (Å) | 10.428(4) |

| c (Å) | 9.991(4) |

| α (°) | 90.00 |

| β (°) | 97.17(1) |

| γ (°) | 90.00 |

| Volume (ų) | 1817.05(244) |

Experimental Protocols for Polymorph Screening and Characterization

The identification and characterization of polymorphs is a critical step in drug development. A systematic polymorph screen involves the crystallization of the API under a wide range of conditions.

Polymorph Screening Methodologies

A comprehensive polymorph screen for this compound would typically involve the following crystallization techniques:

-

Slow Evaporation: Solutions of this compound in various solvents of differing polarity (e.g., ethanol, methanol, acetone, water, and mixtures thereof) are allowed to evaporate slowly at different temperatures.

-

Cooling Crystallization: Saturated solutions are cooled at controlled rates to induce crystallization.

-

Anti-solvent Addition: A solvent in which this compound is soluble is mixed with an anti-solvent (in which it is insoluble) to induce precipitation.

-

Grinding: Liquid-assisted grinding (LAG) of the solid material with small amounts of different solvents can induce polymorphic transformations.

-

Slurry Experiments: The solid is stirred in a solvent in which it is sparingly soluble for an extended period to facilitate the conversion to the most stable polymorphic form at that temperature.

A patent on the formation of this compound highlights the use of an aqueous-organic solvent mixture, such as ethanol/water, for crystallization. It specifies that higher water concentrations (above 5% v/v) lead to the monohydrate form, while lower concentrations yield the anhydrous form.

Characterization Techniques

Once different solid forms are obtained, they must be thoroughly characterized to determine if they are indeed new polymorphs. The following techniques are essential for this purpose:

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing different crystalline forms. Each polymorph will have a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the different forms. Polymorphs will typically have different melting points.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the presence of solvates or hydrates by measuring weight loss upon heating.

-

Spectroscopy (FTIR, Raman): Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.

-

Microscopy (SEM, Hot-Stage Microscopy): These techniques provide information on the morphology, particle size, and thermal behavior of the crystals.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for polymorph screening and characterization.

Caption: Workflow for Polymorph Screening and Characterization.

Caption: Logical Relationships Between Crystalline Forms of this compound.

Conclusion

The solid-state chemistry of this compound is a critical area of study for the development of robust and effective drug products. The existence of at least an anhydrous and a monohydrate form has been established, and the potential for other polymorphs necessitates thorough screening and characterization. While a complete crystallographic picture of this compound's polymorphic landscape is yet to be fully elucidated in publicly accessible literature, the methodologies and analytical techniques for such investigations are well-established. For drug development professionals, a comprehensive understanding and control of the crystalline form of this compound are essential for ensuring product quality, consistency, and therapeutic efficacy. Further research into the single-crystal structure of these polymorphs would be invaluable to the scientific community.

References

Dexibuprofen Lysine vs. Ibuprofen: A Technical Guide to Chiral Properties and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as a racemic mixture of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen resides almost exclusively in the (S)-enantiomer, also known as dexibuprofen[1][2][3]. This has led to the development of dexibuprofen as a "chiral switch" product, aiming to provide a more favorable therapeutic profile. Dexibuprofen lysine (B10760008) is a salt formulation of dexibuprofen designed to enhance its solubility and absorption rate[3][4]. This technical guide provides an in-depth comparison of dexibuprofen lysine and racemic ibuprofen, focusing on their chiral properties, pharmacological activity, and the experimental methodologies used for their evaluation.

Chiral Properties and Metabolic Inversion

Ibuprofen possesses a single stereogenic center in its propanoic acid side chain, leading to the existence of two enantiomers. While (S)-ibuprofen is the active enantiomer responsible for cyclooxygenase (COX) inhibition, the (R)-enantiomer is not inactive in vivo. It undergoes a unidirectional metabolic chiral inversion to the active (S)-form. This inversion is a key factor in the pharmacological activity of racemic ibuprofen. However, the extent of this inversion can vary between individuals and species. Studies in some populations have shown this inversion to be incomplete. For instance, one study in a Chinese population indicated that only about 25% of the administered (R)-(-)-ibuprofen was converted to (S)-(+)-ibuprofen. This incomplete and variable inversion can lead to a less predictable dose-response relationship for racemic ibuprofen compared to dexibuprofen.

Dexibuprofen, being the pure, pharmacologically active enantiomer, does not require chiral inversion for its therapeutic effect. This leads to a more direct and potentially more consistent clinical outcome. The use of the lysine salt of dexibuprofen further enhances its physicochemical properties by increasing its water solubility, which can lead to faster dissolution and absorption.

Comparative Pharmacological Activity

The primary mechanism of action for ibuprofen and dexibuprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. (S)-ibuprofen is a significantly more potent inhibitor of both COX-1 and COX-2 than (R)-ibuprofen.

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

The following tables summarize key quantitative data comparing dexibuprofen and ibuprofen from various studies.

Table 1: Pharmacokinetic Parameters of Dexibuprofen vs. Ibuprofen

| Parameter | Dexibuprofen (S-Ibuprofen) | Racemic Ibuprofen | Key Findings & References |

| Time to Peak Plasma Concentration (Tmax) | Generally faster | Slower | This compound and ibuprofen arginate salts show significantly shorter Tmax compared to ibuprofen acid, indicating faster absorption. |

| Peak Plasma Concentration (Cmax) | Generally higher | Lower | Salt formulations like ibuprofen arginate lead to a higher Cmax of the active S-enantiomer compared to dexibuprofen alone. A study comparing dexibuprofen injection to ibuprofen injection showed a 184.6% higher Cmax for dexibuprofen. |

| Area Under the Curve (AUC) | Dose-proportional | Complex due to chiral inversion | The AUC of the active S-enantiomer after administration of a dexibuprofen injection was 134.4% of that from an ibuprofen injection at the same dose. |

| Bioavailability | High | High, but variable for the S-enantiomer due to inversion | The absolute bioavailability of ibuprofen from ibuprofen lysine is approximately 102.7%, indicating complete absorption. |

Table 2: In Vitro COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| (S)-Ibuprofen (Dexibuprofen) | ~1.88 | ~12.34 | ~0.15 | Data for aspirin (B1665792) is provided as an example of relative potency. Specific IC50 values for dexibuprofen can vary based on the assay system. (S)-ibuprofen is over 100-fold more potent as a COX-2 inhibitor than R-ibuprofen. |

| (R)-Ibuprofen | Significantly higher than (S)-form | Significantly higher than (S)-form | - | (R)-ibuprofen is not considered a significant COX inhibitor at clinically relevant concentrations. |

| Racemic Ibuprofen | - | - | Non-selective | The activity of the racemate is primarily due to the (S)-enantiomer and the in vivo conversion of the (R)-enantiomer. |

Note: IC50 values can vary significantly depending on the experimental conditions.

Experimental Protocols

Chiral Separation of Ibuprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)

A common method for separating and quantifying ibuprofen enantiomers in biological samples is stereoselective HPLC using a chiral stationary phase (CSP).

-

Objective: To separate and quantify (S)-ibuprofen and (R)-ibuprofen in plasma samples.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Column: A chiral ovomucoid (OVM) column is often used.

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic modifier (e.g., ethanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation, with a pH of around 4.7 often providing good resolution.

-

Flow Rate: A constant flow rate, for example, 1 mL/min, is maintained.

-

Detection: The enantiomers are detected by UV absorbance at a specific wavelength, such as 220 nm.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by extraction of the drug.

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve.

Another approach for chiral separation involves derivatization of the enantiomers with a chiral reagent, followed by separation on a non-chiral column.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of dexibuprofen and ibuprofen on COX-1 and COX-2 can be determined using various in vitro assays. The human whole blood assay is a widely used and physiologically relevant method.

-

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

-

Principle: The assay measures the production of prostaglandins (PGs) or thromboxane (B8750289) B2 (TXB2), which are products of COX activity.

-

COX-1 Activity Assay:

-

Whole human blood is allowed to clot, which induces COX-1 activity in platelets, leading to the production of TXB2.

-

The test compound at various concentrations is added to the blood samples.

-

The amount of TXB2 produced is measured, typically by enzyme-linked immunosorbent assay (ELISA).

-

The IC50 for COX-1 is the concentration of the compound that inhibits TXB2 production by 50%.

-

-

COX-2 Activity Assay:

-

Whole human blood is incubated with an inflammatory stimulus, such as bacterial lipopolysaccharide (LPS), to induce the expression and activity of COX-2 in monocytes.

-

The test compound is added at various concentrations.

-

The production of PGE2, a major product of COX-2, is measured by ELISA.

-

The IC50 for COX-2 is the concentration of the compound that inhibits PGE2 production by 50%.

-

-

Alternative Assays: Other methods include using purified recombinant COX-1 and COX-2 enzymes or cell-based assays with cells that constitutively express or are induced to express the respective COX isoforms.

Signaling Pathways and Visualizations

Prostaglandin Biosynthesis and Signaling Pathway

Dexibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins. The following diagram illustrates the key steps in this pathway.

Caption: Prostaglandin biosynthesis pathway and inhibition by dexibuprofen/ibuprofen.

Experimental Workflow for Chiral Separation

The logical flow of an experiment to determine the enantiomeric composition of ibuprofen in a plasma sample is depicted below.

Caption: Workflow for the chiral separation of ibuprofen enantiomers from plasma.

Conclusion

Dexibuprofen, the (S)-enantiomer of ibuprofen, is the pharmacologically active form of the drug. Its use eliminates the variability associated with the in vivo chiral inversion of (R)-ibuprofen. The lysine salt of dexibuprofen further improves its pharmaceutical properties, leading to more rapid absorption. Quantitative data from pharmacokinetic and pharmacodynamic studies consistently demonstrate the potential for a more favorable and predictable clinical profile for dexibuprofen compared to racemic ibuprofen. The experimental protocols outlined provide a basis for the continued evaluation and comparison of these and other chiral NSAIDs. This in-depth understanding is crucial for researchers and professionals in the field of drug development to make informed decisions regarding the selection and optimization of anti-inflammatory therapies.

References

Preclinical Safety and Toxicology of Dexibuprofen Lysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexibuprofen, the S(+)-enantiomer of ibuprofen (B1674241), is the pharmacologically active component of the widely used non-steroidal anti-inflammatory drug (NSAID). Dexibuprofen Lysine (B10760008), a salt formulation, is designed to enhance solubility and facilitate faster absorption. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for Dexibuprofen Lysine and its parent compound, dexibuprofen. It is important to note that specific preclinical toxicology data for this compound is limited in publicly available literature. Consequently, this guide also incorporates data from studies on dexibuprofen and the racemic mixture, ibuprofen, to provide a broader understanding of the toxicological profile. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key studies. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Introduction

Dexibuprofen is a non-selective cyclooxygenase (COX) inhibitor, exerting its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins.[1][2] As the pharmacologically active enantiomer, dexibuprofen is considered more potent and potentially better tolerated than racemic ibuprofen.[3][4] The lysine salt formulation aims to improve its pharmaceutical properties. A thorough understanding of the preclinical safety and toxicology profile is paramount for the development and regulatory assessment of any pharmaceutical agent.

Pharmacological Mechanism of Action

Dexibuprofen's primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, dexibuprofen reduces the production of these prostaglandins, thereby alleviating inflammatory symptoms.

Figure 1: Mechanism of action of Dexibuprofen.

Preclinical Toxicology

A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate. This typically includes studies on acute, subacute, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a common endpoint in these studies.

Table 1: Acute Toxicity of Dexibuprofen

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 636 mg/kg |

Note: This data is for dexibuprofen, not this compound. A safety data sheet for this compound states "no data available" for acute toxicity.

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study, often following OECD Guideline 423 (Acute Toxic Class Method), involves the following steps:

Figure 2: Workflow for a typical acute oral toxicity study.

Repeated-Dose Toxicity (Subacute and Chronic)

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged administration. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect-Level (NOAEL).

While specific repeated-dose toxicity studies for this compound were not found in the public domain, studies on racemic ibuprofen indicate that the primary target organ for toxicity is the gastrointestinal tract, with effects including lesions and ulcerations. A study comparing dexibuprofen to racemic ibuprofen in rodents showed that dexibuprofen caused significantly less mucosal gastric damage at the same dose. Another study in mice indicated that both ibuprofen and dexibuprofen can cause structural and functional alterations in the liver.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (General Guideline)

A 28-day oral toxicity study, often conducted according to OECD Guideline 407, typically includes:

-

Animals: Usually rats, with an equal number of males and females per group.

-

Dose Groups: A control group and at least three dose levels of the test substance.

-

Administration: Daily oral administration (e.g., by gavage) for 28 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry analyses at the end of the treatment period.

-

Pathology: Gross necropsy of all animals and histopathological examination of organs.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.

Table 2: Genotoxicity of Ibuprofen

| Assay | Test System | Results | Reference |

| In vitro and in vivo studies | Not specified | No clinically relevant evidence of mutagenic potential |

Note: This data is for the racemic mixture, ibuprofen. A safety data sheet for this compound states "no data available" for germ cell mutagenicity.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

Figure 3: Workflow for the Ames Test.

Carcinogenicity

Long-term carcinogenicity studies are conducted to evaluate the potential of a substance to cause cancer.

Studies in rats and mice with racemic ibuprofen have not shown evidence of carcinogenic effects. A safety data sheet for this compound states "no data available" for carcinogenicity.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Studies with racemic ibuprofen have shown that it can lead to the inhibition of ovulation in rabbits and disturbances in implantation in various animal species. Experimental studies have also demonstrated that ibuprofen crosses the placenta. A developmental toxicity study in Wistar rats with ibuprofen administered at total daily doses of 25.5, 255.0, and 600.0 mg/kg from gestation day 8 to 21 resulted in maternal toxicity and intrauterine growth retardation at the highest dose. An increase in external and skeletal variations was also observed at the middle and highest doses.

A safety data sheet for this compound states "no data available" for reproductive toxicity.

Experimental Protocol: Developmental Toxicity Study (General Guideline)

A typical developmental toxicity study (OECD Guideline 414) involves treating pregnant animals (usually rats or rabbits) during the period of organogenesis.

Figure 4: Workflow for a developmental toxicity study.

Discussion and Conclusion

The available preclinical data suggests that dexibuprofen, the active enantiomer of ibuprofen, has a toxicological profile that is qualitatively similar to the racemic mixture. The primary target for toxicity with repeated dosing is the gastrointestinal tract, a known class effect for NSAIDs. Importantly, preclinical evidence suggests that dexibuprofen may have a better gastric safety profile than racemic ibuprofen. Data on the genotoxic and carcinogenic potential of ibuprofen do not indicate a significant concern. The developmental toxicity profile of ibuprofen is consistent with other NSAIDs, showing effects at high doses.

A significant data gap exists for the preclinical toxicology of this compound specifically. While the lysine salt is not expected to alter the intrinsic toxicity of dexibuprofen, dedicated studies would be required for a complete regulatory submission. The information presented in this guide, drawn from studies on dexibuprofen and ibuprofen, provides a foundational understanding of the expected safety profile. Researchers and drug development professionals should consider these findings in the design of future non-clinical studies and in the overall risk assessment of this compound. Further research is warranted to definitively characterize the preclinical safety and toxicology of the lysine salt formulation.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexibuprofen (S+-isomer ibuprofen) reduces gastric damage and improves analgesic and antiinflammatory effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Dexibuprofen Lysine in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexibuprofen, the S(+)-enantiomer of ibuprofen (B1674241), is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its enhanced therapeutic efficacy and improved safety profile compared to the racemic mixture of ibuprofen.[1][2] As with any xenobiotic, understanding its metabolic pathway is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth exploration of the metabolic pathway of dexibuprofen lysine (B10760008) in liver microsomes, compiling key quantitative data, detailed experimental protocols, and visual representations of the metabolic processes and experimental workflows. While dexibuprofen is the active moiety, it is often formulated as a lysine salt to improve solubility and dissolution rates. In the physiological environment of in vitro microsomal incubations, it is anticipated that the salt dissociates, making dexibuprofen available for enzymatic metabolism.

Metabolic Pathway of Dexibuprofen in Liver Microsomes

The metabolism of dexibuprofen in the liver is a two-phase process primarily involving oxidation and subsequent conjugation.

Phase I Metabolism: Oxidation via Cytochrome P450

The initial and rate-limiting step in the biotransformation of dexibuprofen is the hydroxylation of its isobutyl side chain. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform.[1][3][4] This oxidative process results in the formation of two major metabolites: 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen (B1141330) . The 3-hydroxyibuprofen can be further oxidized to carboxyibuprofen .

Caption: Metabolic pathway of dexibuprofen in liver microsomes.

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, the hydroxylated and carboxylated metabolites of dexibuprofen can undergo Phase II conjugation reactions. The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the metabolites. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms, including UGT1A1, UGT1A9, UGT2B4, and notably UGT2B7 , are involved in the glucuronidation of ibuprofen and its metabolites. This conjugation step significantly increases the water solubility of the metabolites, facilitating their excretion from the body.

Quantitative Data: Enzyme Kinetics

The efficiency of the primary metabolic pathway of dexibuprofen has been quantified through enzyme kinetic studies in human liver microsomes. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), describe the kinetics of the formation of the major hydroxylated metabolites from S-ibuprofen (dexibuprofen).

| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| 2-Hydroxyibuprofen | CYP2C9 | 38 ± 13 | 566 ± 213 | |

| 3-Hydroxyibuprofen | CYP2C9 | 21 ± 6 | 892 ± 630 |

Note: Data represents the high-affinity enzyme class parameters for S-ibuprofen hydroxylation in human liver microsomes.

Experimental Protocols

The following sections detail standardized methodologies for investigating the metabolism of dexibuprofen lysine in human liver microsomes.

In Vitro Incubation for Metabolic Stability and Metabolite Identification

This protocol outlines a typical procedure to assess the metabolic stability of dexibuprofen and identify its primary metabolites in a human liver microsomal system.

1. Reagents and Materials:

-

Human Liver Microsomes (pooled)

-

This compound

-

Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid) - for Phase II studies

-

Alamethicin - for Phase II studies to permeabilize microsomal vesicles

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent (for reaction termination)

-

Internal Standard (e.g., a structurally similar compound not present in the matrix)

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration typically 0.5 mg/mL), phosphate buffer, and MgCl₂ at 37°C for 5-10 minutes.

-

To initiate the reaction, add the this compound solution to the microsomal mixture. The final substrate concentration can be varied depending on the experimental goals (e.g., a single concentration for stability or a range for kinetic studies).

-

Start the metabolic reaction by adding the NADPH regenerating system. For investigating glucuronidation, also add UDPGA and alamethicin.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard.

-

Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. Control Incubations:

-

No NADPH: To confirm that the metabolism is NADPH-dependent (i.e., CYP-mediated).

-

Heat-inactivated microsomes: To control for non-enzymatic degradation of the drug.

-

Zero-time point: To determine the initial concentration of the drug at the start of the reaction.

Caption: General experimental workflow for dexibuprofen metabolism studies.

Analytical Method: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of dexibuprofen and its metabolites.

1. Chromatographic Conditions (Example):

-

Column: A chiral column (e.g., Chiralpak AS-H) is necessary for separating the enantiomers of ibuprofen and its metabolites if racemic ibuprofen is used or if chiral inversion is being studied. For routine analysis of dexibuprofen and its primary metabolites, a standard C18 reversed-phase column can be employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly used.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

2. Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for the acidic nature of dexibuprofen and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dexibuprofen | 205.1 | 161.1 |

| 2-Hydroxyibuprofen | 221.1 | 177.1 |

| Carboxyibuprofen | 235.1 | 191.1 |

Note: The specific m/z values may vary slightly depending on the instrument and conditions used. These are representative values.

Conclusion

The metabolic pathway of this compound in liver microsomes is well-characterized, proceeding primarily through CYP2C9-mediated hydroxylation to form 2-hydroxyibuprofen and 3-hydroxyibuprofen, with the latter being further oxidized to carboxyibuprofen. These Phase I metabolites subsequently undergo glucuronidation, facilitated by UGTs such as UGT2B7. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to conduct in vitro studies on dexibuprofen metabolism. A thorough understanding of these metabolic pathways is crucial for the continued safe and effective use of this important anti-inflammatory agent.

References

- 1. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of Dexibuprofen–Antioxidant Mutual Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dexibuprofen Lysine

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Dexibuprofen from Dexibuprofen Lysine in bulk drug substances and pharmaceutical dosage forms. The method is specific, precise, and accurate, making it suitable for routine quality control and research applications.

Introduction

Dexibuprofen is the S-(+)-enantiomer of ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). The pharmacological activity of ibuprofen is primarily attributed to the S-enantiomer[1][2]. This compound is a salt form of dexibuprofen, formulated to enhance its solubility and dissolution rate. Accurate quantification of the active moiety, dexibuprofen, is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for the determination of dexibuprofen.

Principle

The method separates dexibuprofen from potential impurities and excipients on a C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, ensures good peak shape and retention of the analyte. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a known standard.

Experimental Workflow

Caption: Experimental workflow for this compound quantification by HPLC.

Materials and Methods

Instrumentation and Apparatus

-

HPLC system with a UV/Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Sonicator

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Orthophosphoric acid

-

Water (HPLC grade)

Preparation of Solutions

Mobile Phase Preparation: A commonly used mobile phase is a mixture of an organic solvent and an acidic buffer. For example, a mixture of acetonitrile and phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 60:40 (v/v) can be used[3]. Another option includes acetonitrile, acetate (B1210297) buffer, and acetic acid (65:35:0.3 v/v/v) with a pH of 5.5. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL of this compound.

Working Standard Solution Preparation: Dilute the stock solution with the mobile phase to obtain a working standard solution with a final concentration in the range of 10-60 µg/mL[4].

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.

-

Add a portion of the mobile phase (about 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 222 nm |

| Run Time | Approximately 10 minutes |

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following tables summarize the typical validation parameters.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Table 2: Linearity

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Dexibuprofen | 5 - 100 | > 0.999 |

Table 3: Precision

| Precision Type | % RSD |

| Intra-day | < 2.0% |

| Inter-day | < 2.0% |

Table 4: Accuracy (Recovery)

| Spike Level | Mean Recovery (%) |

| 80% | 98 - 102% |

| 100% | 98 - 102% |

| 120% | 98 - 102% |

Table 5: Limits of Detection and Quantification

| Parameter | Value |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

Results and Discussion

A typical chromatogram shows a well-resolved peak for dexibuprofen with a retention time of approximately 5-7 minutes, depending on the exact chromatographic conditions. The method is specific, as no interference from common excipients is observed at the retention time of the analyte. The validation data confirms that the method is linear, precise, and accurate over the specified concentration range.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in pharmaceutical formulations. The method is simple, rapid, and employs readily available reagents and instrumentation, making it ideal for routine quality control testing.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprajournals.com [eprajournals.com]

- 4. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

Development of a Validated Bioanalytical Method for Dexibuprofen Lysine in Human Plasma

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of dexibuprofen, the active S(+) enantiomer of ibuprofen, in human plasma. The method is suitable for pharmacokinetic and bioequivalence studies of dexibuprofen lysine (B10760008) formulations. Dexibuprofen lysine rapidly dissociates in biological fluids, allowing the method to focus on the quantification of the active dexibuprofen moiety. This protocol is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Method Overview

The bioanalytical method involves the extraction of dexibuprofen and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The method has been validated according to international guidelines to ensure its accuracy, precision, and reliability.

Experimental Protocols

Materials and Reagents

-

Dexibuprofen reference standard (≥98% purity)

-

Ibuprofen-d3 (internal standard, IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of dexibuprofen and ibuprofen-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the dexibuprofen stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the ibuprofen-d3 stock solution with the same diluent.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (QCL, QCM, and HQC) by spiking blank human plasma with dexibuprofen.

Sample Preparation (Protein Precipitation)

-